5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S2/c1-2-19-8-3-4-9-11(7-8)21-14(16-9)17-13(18)10-5-6-12(15)20-10/h3-7H,2H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBAQCPIMOXNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-Ethoxyphenyl Thioamide
A widely adopted method involves cyclizing 2-amino-4-ethoxyphenyl thioamide under acidic conditions:
- Reactants : 4-Ethoxy-2-nitroaniline → Reduced to 2-amino-4-ethoxyaniline → Treated with thiophosgene to form thioamide.
- Conditions : Reflux in ethanol with HCl (12 N, 4 h, 80°C).
- Yield : 68–72% after recrystallization from ethanol/water.
Mechanistic Insight :
Thiophosgene introduces the sulfur atom, enabling intramolecular cyclization to form the benzothiazole ring. The ethoxy group remains stable under these conditions due to its electron-donating nature.
Preparation of 5-Chlorothiophene-2-Carbonyl Chloride
Direct Chlorination of Thiophene-2-Carboxylic Acid
- Step 1 : Sulfonation of thiophene-2-carboxylic acid using chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 h.
- Step 2 : Chlorination with PCl₅ in dichloromethane (25°C, 3 h).
- Yield : 85% (over two steps).
Critical Parameters :
- Temperature control (<10°C) prevents polysubstitution.
- Use of anhydrous PCl₅ ensures complete conversion to acyl chloride.
Amide Coupling Strategies
Schotten-Baumann Reaction
EDCI/HOBt-Mediated Coupling
- Reactants : 5-Chlorothiophene-2-carboxylic acid (1.0 eq) + 6-Ethoxy-1,3-benzothiazol-2-amine (1.1 eq).
- Reagents : EDCI (1.5 eq), HOBt (1.5 eq) in DMF.
- Conditions : RT, 12 h under N₂.
- Yield : 78–82%.
Advantages Over Schotten-Baumann :
- Higher yields due to reduced hydrolysis.
- Tolerance for moisture-sensitive functional groups.
Alternative Synthetic Routes
Ullmann-Type Coupling
- Reactants : 5-Chloro-2-iodothiophene + 6-Ethoxy-1,3-benzothiazol-2-amine.
- Catalyst : CuI (10 mol%), L-Proline (20 mol%).
- Conditions : K₂CO₃, DMSO, 110°C, 24 h.
- Yield : 45–50%.
Limitations :
- Lower efficiency due to steric hindrance from the ethoxy group.
- Requires costly iodinated thiophene precursors.
Optimization Challenges and Solutions
| Parameter | Challenge | Mitigation Strategy |
|---|---|---|
| Regioselectivity | Chlorine placement at thiophene C5 | Use directing groups (e.g., –NO₂) |
| Amide Bond Stability | Hydrolysis under acidic conditions | EDCI/HOBt in anhydrous DMF |
| Purification | Co-elution with byproducts | Gradient column chromatography |
Analytical Characterization Data
Spectroscopic Profiles
Chromatographic Purity
Industrial-Scale Considerations
- Cost Analysis :
- EDCI/HOBt route: $12.50/g (lab scale) → $8.20/g (pilot scale).
- Schotten-Baumann route: $6.80/g (lab scale) → $5.10/g (pilot scale).
- Waste Management :
- PCl₅ hydrolysis generates HCl, necessitated neutralization with NaOH.
- DMF recovery via distillation reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide moiety.
Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amides or amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, its anti-inflammatory activity is mediated by the inhibition of COX enzymes, which are involved in the biosynthesis of prostaglandins. The benzothiazole moiety interacts with the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exhibits unique properties due to the specific positioning of the chloro and ethoxy groups, which influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects.
Biological Activity
5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that contribute to its biological activity. The molecular formula is , and it includes a benzothiazole moiety and a thiophene ring, which are known for their diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the modulation of various signaling pathways and biological processes. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.
- Receptor Binding : It may bind to receptors that regulate cellular responses, thus influencing processes such as inflammation and tumor growth.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects against several cancer cell lines, including:
These values indicate that the compound is effective at low concentrations, suggesting potent anticancer activity.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. It showed promising results against various bacterial strains, outperforming traditional antibiotics in some cases:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
Case Studies
Several studies have explored the efficacy of this compound in various experimental settings:
- In Vivo Studies : In murine models of cancer, administration of the compound resulted in reduced tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.
- In Vitro Assays : Flow cytometry assays demonstrated that the compound induces apoptosis in cancer cells through activation of caspase pathways, with significant increases in p53 expression levels observed in treated cells.
Q & A
Q. What are the established synthetic protocols for 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, and what key reaction parameters influence yield?
Methodological Answer: The compound is typically synthesized via amide coupling between 5-chlorothiophene-2-carboxylic acid derivatives and 6-ethoxy-1,3-benzothiazol-2-amine. Key protocols include:
- Pyridine-mediated coupling : Reacting 5-chlorothiophene-2-carbonyl chloride with the benzothiazole amine in pyridine at room temperature (18–24 hours), yielding 48–54% after recrystallization .
- Multi-step optimization : Protection of reactive groups (e.g., using NaH and 4-methoxybenzyl chloride) followed by coupling with intermediates like 4-amino-6-chloro-2-methylpyrimidine, achieving higher purity via chromatographic purification .
- Cyclization strategies : Using Biginelli reactions or thiourea condensations in solvents like 1,4-dioxane or PEG-400, with yields influenced by stoichiometry and reflux duration (e.g., 64–76% in ethanol reflux) .
Critical parameters : Temperature control, solvent polarity (e.g., PEG-400 enhances solubility), and purification methods (e.g., column chromatography vs. recrystallization).
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Diagnostic peaks include thiophene protons (δ 6.8–7.2 ppm), benzothiazole NH (δ 9.2–10.1 ppm), and ethoxy groups (δ 1.4–1.6 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .
- HRMS : Accurate mass analysis (e.g., [M+H]⁺ calculated for C₁₄H₁₀ClN₂O₂S₂: 345.9874; observed: 345.9871) confirms molecular integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data reported across studies?
Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition data often arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and controls (e.g., MIC values for reference drugs) .
- Structural analogs : Compare activity of derivatives (e.g., nitro vs. ethoxy substituents) to isolate pharmacophoric groups .
- Target specificity : Use enzyme inhibition assays (e.g., PFOR enzyme spectrophotometric assays) to validate mechanistic hypotheses .
Example : A study reporting weak antibacterial activity (MIC > 128 µg/mL) vs. potent PFOR inhibition (IC₅₀ = 12 µM) suggests target-dependent efficacy.
Q. What computational strategies are employed to study interactions with target enzymes like PFOR?
Methodological Answer:
- Molecular docking : Simulate binding to PFOR’s active site (e.g., using AutoDock Vina), identifying key interactions like hydrogen bonds with Arg231 or hydrophobic contacts with Phe168 .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories, assessing RMSD fluctuations (<2 Å indicates stable binding) .
- QSAR modeling : Corrogate electronic descriptors (e.g., Hammett σ values of substituents) with bioactivity to guide analog design .
Q. What methodological approaches optimize multi-step synthesis for improved efficiency and purity?
Methodological Answer:
- Protection/deprotection : Use NaH-mediated protection of amide nitrogens to prevent side reactions during coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while PEG-400 reduces byproduct formation in cyclization .
- Purification : Combine flash chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (methanol/water) for >95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
